![molecular formula C20H25NO3 B1407156 tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate CAS No. 1982816-26-1](/img/structure/B1407156.png)
tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate
Übersicht
Beschreibung
Tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate (TBHC) is a small molecule with a wide range of applications in both scientific research and industrial production. TBHC is a versatile compound that can be used as a catalyst in organic synthesis, as a pharmaceutical intermediate, and as a reagent for laboratory experiments. TBHC is also used in the synthesis of polymers, dyes, and pigments. TBHC is a highly reactive compound and its unique reactivity makes it a valuable tool for scientists.
Wirkmechanismus
Tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate is a highly reactive compound and its unique reactivity makes it a valuable tool for scientists. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate reacts with a wide range of substrates, including organic molecules, inorganic molecules, and polymers. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate can act as a nucleophile, an electrophile, or a Lewis acid. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate can also act as a catalyst in organic synthesis, and can be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate has been studied for its biochemical and physiological effects. Studies have shown that tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate can act as an inhibitor of enzymes, including cytochrome P450, and can modulate the activity of enzymes involved in drug metabolism. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate has also been shown to act as an agonist of the serotonin 5-HT1A receptor and can modulate the activity of the dopamine D2 receptor. In addition, tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate has been shown to modulate the activity of the GABAergic system.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate has several advantages for laboratory experiments. It is a highly reactive compound and can be used to catalyze a variety of reactions. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate is also a versatile compound and can be used as a catalyst in organic synthesis, as a reagent for laboratory experiments, and as a pharmaceutical intermediate. However, tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate also has some limitations. It is a highly reactive compound and can react with a wide range of substrates, including organic molecules, inorganic molecules, and polymers. In addition, tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate is a volatile compound and can easily evaporate, making it difficult to store and handle.
Zukünftige Richtungen
There are several potential future directions for tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate research. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate can be used to synthesize complex organic molecules such as natural products, drugs, and polymers. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate can also be used to synthesize polymers, dyes, and pigments. In addition, tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate can be used to modulate the activity of enzymes involved in drug metabolism and can be used to modulate the activity of the GABAergic system. Finally, tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate can be used to study the biochemical and physiological effects of drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate is a valuable tool for scientific research. It has been used in a variety of fields including organic chemistry, pharmaceutical chemistry, and materials science. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate can be used as a catalyst in organic synthesis, as a reagent for laboratory experiments, and as a pharmaceutical intermediate. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate has also been used to synthesize polymers, dyes, and pigments. In addition, tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate has been used in the synthesis of complex organic molecules such as natural products, drugs, and polymers.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[3-[3-(hydroxymethyl)phenyl]phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-11-10-15-6-4-8-17(12-15)18-9-5-7-16(13-18)14-22/h4-9,12-13,22H,10-11,14H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMZQAOJHCNBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1407073.png)
methylamine](/img/structure/B1407074.png)
amine](/img/structure/B1407075.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine](/img/structure/B1407077.png)

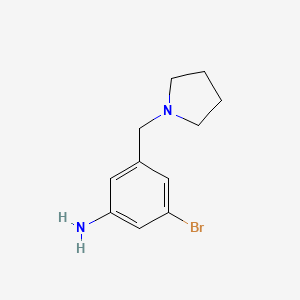
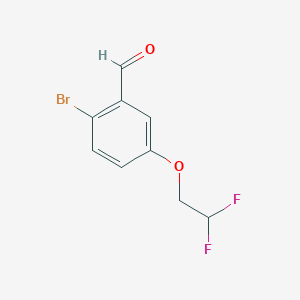
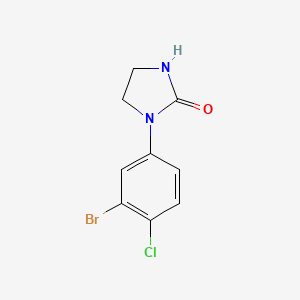

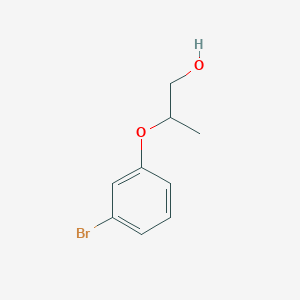
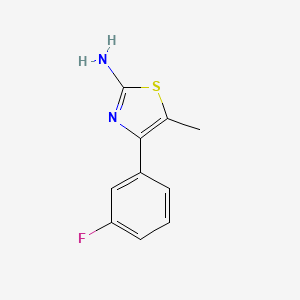
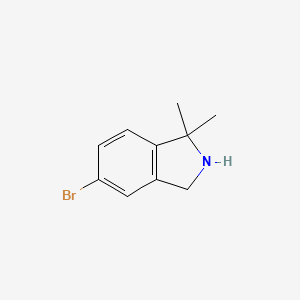

![N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine](/img/structure/B1407096.png)